molecular formula C21H15NO2 B3883201 5-(6-methyl-2-naphthyl)-3-(4-pyridinylmethylene)-2(3H)-furanone

5-(6-methyl-2-naphthyl)-3-(4-pyridinylmethylene)-2(3H)-furanone

Cat. No.: B3883201
M. Wt: 313.3 g/mol
InChI Key: NBHWDPREQVHVNX-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-methyl-2-naphthyl)-3-(4-pyridinylmethylene)-2(3H)-furanone, also known as musk ketone, is a synthetic fragrance compound widely used in the perfume industry. It is a polycyclic musk, which means it has a complex structure and is highly stable. Despite its widespread use, musk ketone has been the subject of extensive scientific research due to its potential effects on human health and the environment.

Mechanism of Action

The mechanism of action of 5-(6-methyl-2-naphthyl)-3-(4-pyridinylmethylene)-2(3H)-furanone ketone is not well understood, but it is believed to act as an agonist for the androgen receptor and estrogen receptor. This means that it can mimic the effects of hormones in the body and potentially disrupt normal hormone signaling.
Biochemical and Physiological Effects
Studies have shown that this compound ketone can have a variety of biochemical and physiological effects, including altering gene expression, inducing oxidative stress, and disrupting the normal functioning of hormones in the body. It has also been found to have neurotoxic effects, which can potentially lead to neurological disorders.

Advantages and Limitations for Lab Experiments

Musk ketone has been used in a variety of laboratory experiments due to its stability and ability to mimic the effects of hormones in the body. However, its potential to cause adverse effects on human health and the environment must be carefully considered when using it in experiments. Additionally, its high stability can make it difficult to degrade and remove from the environment once it has been released.

Future Directions

Future research on 5-(6-methyl-2-naphthyl)-3-(4-pyridinylmethylene)-2(3H)-furanone ketone should focus on developing alternative synthetic fragrances that are less likely to cause adverse effects on human health and the environment. Additionally, further studies should be conducted to better understand the mechanism of action of this compound ketone and its potential effects on human health. Finally, efforts should be made to reduce the use of this compound ketone in consumer products and to develop more sustainable and environmentally friendly alternatives.

Scientific Research Applications

Musk ketone has been the subject of extensive scientific research due to its potential effects on human health and the environment. Studies have shown that 5-(6-methyl-2-naphthyl)-3-(4-pyridinylmethylene)-2(3H)-furanone ketone can accumulate in the environment and has been detected in human breast milk, indicating that it may have the potential to cause adverse effects on human health. Additionally, this compound ketone has been found to have endocrine-disrupting effects, which can interfere with the normal functioning of hormones in the body.

Properties

IUPAC Name

(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-4-ylmethylidene)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2/c1-14-2-3-17-12-18(5-4-16(17)10-14)20-13-19(21(23)24-20)11-15-6-8-22-9-7-15/h2-13H,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHWDPREQVHVNX-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC=NC=C4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC=NC=C4)/C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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